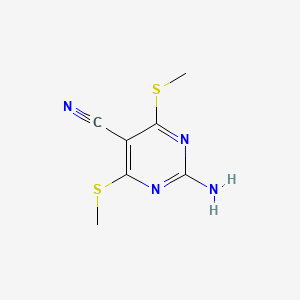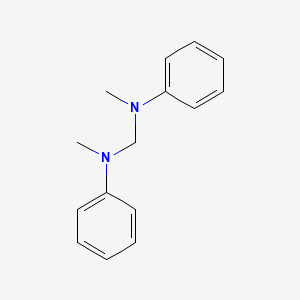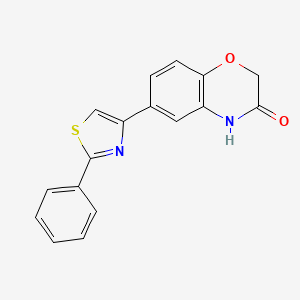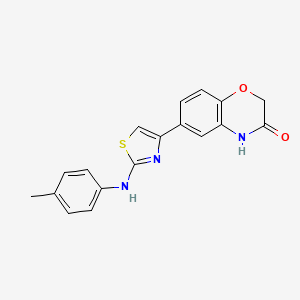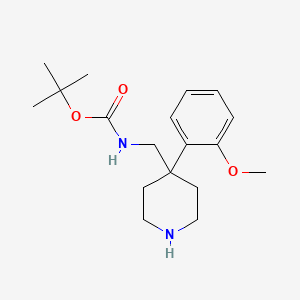
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine
Vue d'ensemble
Description
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, commonly known as Boc-AMP, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Aromatase Inhibitors : A study by Hartmann and Batzl (1986) described the synthesis and biological evaluation of compounds, including 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, as inhibitors of estrogen biosynthesis. These compounds were found to be potent in inhibiting human placental aromatase, suggesting potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Aminolysis of Phenyl Methoxybenzoates : A 2011 study by Um and Bae investigated the aminolysis of phenyl 2-methoxybenzoates, including derivatives related to 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine. This study contributes to the understanding of the reaction mechanisms in certain chemical processes, which can be relevant in pharmaceutical and synthetic organic chemistry (Um & Bae, 2011).
Synthesis of Enantiopure Derivatives : Marin et al. (2004) focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a 4,6-dioxopiperidinecarboxylate precursor, closely related to 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine. These derivatives are significant in medicinal chemistry for the development of various pharmaceutical agents (Marin et al., 2004).
c-Met/ALK Inhibitors : In the context of cancer research, a 2013 study by Li et al. described the synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, related to 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, as potent inhibitors of c-Met/ALK, indicating their potential application in treating certain types of cancers (Li et al., 2013).
Palladium-Catalyzed β-Selective C(sp3)-H Arylation : Research by Millet and Baudoin (2015) explored the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, a category that includes 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine. This study contributes to the field of organic synthesis, particularly in the efficient construction of complex molecules (Millet & Baudoin, 2015).
Propriétés
IUPAC Name |
tert-butyl N-[[4-(2-methoxyphenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(9-11-19-12-10-18)14-7-5-6-8-15(14)22-4/h5-8,19H,9-13H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVWJXFZGKNHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678267 | |
| Record name | tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine | |
CAS RN |
1158750-87-8 | |
| Record name | tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 4-[5-(4-fluorophenyl)-2-oxazolyl]-](/img/structure/B1650163.png)

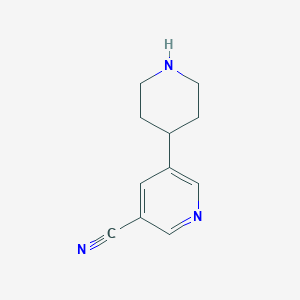

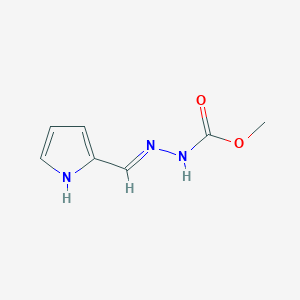


![Carbonothioic dihydrazide, bis[(2,3-dihydroxyphenyl)methylene]-](/img/structure/B1650178.png)
